Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
The compound 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a brominated heterocyclic ketone featuring a pyrrolo[2,3-b]pyridine core with a bromine substituent at position 6 and an ethanone group at position 3. This structure is critical in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethanone group serves as a versatile handle for further functionalization .
Properties
IUPAC Name |
1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRQVRNFDDZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the bromination of a pyrrolopyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with its structural analogs:
Key Observations :
- Bromine Position : Bromination at position 6 (target) vs. 4 or 5 alters electronic distribution and steric accessibility. For instance, 5-bromo derivatives (CAS 866545-96-2) exhibit high structural similarity (0.94) to the target compound, suggesting comparable reactivity in cross-coupling reactions .
- Halogen Type : Replacing bromine with chlorine (e.g., CAS 1011711-52-6) reduces molecular weight and may decrease electrophilicity, impacting reaction kinetics .
- Ethanone Substituents: The 2-bromo-ethanone derivative (CAS 90929-73-0) shows a significantly higher melting point (280–282°C) due to stronger intermolecular interactions, whereas methyl substitution at position 1 (e.g., 1-methyl derivative) lowers the melting point (116–117°C) .
Biological Activity
Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known as 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is a compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
- Chemical Formula : C9H7BrN2O
- Molecular Weight : 239.07 g/mol
- CAS Number : 1011711-60-6
Ethanone is a derivative of pyrrolopyridine, a class recognized for various biological activities. Its structural characteristics contribute to its interaction with cellular targets, particularly FGFRs.
Target Interaction
Ethanone primarily targets FGFRs (FGFR1, FGFR2, FGFR3), which are crucial in several cellular processes including:
- Cell Proliferation
- Differentiation
- Migration
The compound inhibits the kinase activity of FGFRs, preventing autophosphorylation and thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition has profound implications for cancer treatment, particularly in breast cancer models where it induces apoptosis and inhibits cell migration .
In Vitro Studies
Research indicates that Ethanone significantly affects cancer cell lines. For instance:
- Breast Cancer (4T1 Cell Line) : The compound demonstrated the ability to inhibit proliferation and induce apoptosis effectively.
| Cell Line | Effect | Mechanism |
|---|---|---|
| 4T1 | Inhibition of proliferation | Induces apoptosis via FGFR inhibition |
| MCF-7 | Reduced migration | Blocks signaling pathways related to cell movement |
Pharmacokinetics
Ethanone exhibits favorable pharmacokinetic properties:
- Low Molecular Weight : Enhances cellular uptake.
- Stability : While relatively stable in laboratory conditions, prolonged exposure may lead to degradation.
Case Studies and Research Findings
Several studies have highlighted the potential of Ethanone in therapeutic applications:
-
Breast Cancer Research :
- A study demonstrated that Ethanone effectively inhibited the growth of breast cancer cells in vitro by targeting FGFR-mediated pathways.
- Antibacterial Activity :
- Synthetic Pathways :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-bromo-pyrrolo[2,3-b]pyridine derivatives like Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-?
- Methodology : The compound is typically synthesized via halogenation (e.g., bromination or iodination) of the pyrrolo[2,3-b]pyridine core followed by functionalization. For example, iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) undergo Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis . Purification often involves silica gel chromatography with heptane/ethyl acetate gradients .
- Key Data : Yields range from 51% (for Sonogashira coupling) to 92% (for bromoethanone derivatives) depending on substituents .
Q. How is the structural characterization of this compound performed to confirm regioselectivity and purity?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 8.39–8.32 ppm (HetH) and δ 12.40 ppm (NH) confirm pyrrolopyridine core integrity .
- Mass Spectrometry : Exact mass (e.g., 377.9885 Da) validates molecular formula .
- Melting Point : Sharp decomposition points (e.g., 300°C) indicate purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Antitumor Agents : Structural analogs inhibit BET bromodomains (e.g., ABBV-075/mivebresib) by interacting with asparagine residues in bromodomain pockets .
- Antibacterial Development : Chloro- and bromo-substituted pyrrolopyridines exhibit activity against Gram-positive pathogens .
- Kinase Inhibitors : The bromo substituent enhances binding to ATP pockets in kinase assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR) in pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Comparative SAR studies using analogs with varying halogens (Br, Cl) and substituents (e.g., ethanone vs. carboxylic acid) are conducted via:
- In vitro assays : IC₅₀ values in kinase or bromodomain inhibition .
- Computational modeling : Docking studies to assess binding affinity changes .
- Key Findings :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 6-Bromo | Enhanced kinase inhibition vs. 5-bromo analogs | |
| Chloro-ethanone | Higher antibacterial potency vs. unsubstituted core |
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?
- Methodology :
- Dose-response profiling : Test compound across multiple cell lines (e.g., cancer vs. bacterial models) to identify selectivity .
- Mechanistic studies : Use gene knockout or fluorescence polarization assays to confirm target engagement .
- Example : Chloro-substituted derivatives show antibacterial activity at low µM ranges but require higher concentrations for antitumor effects, suggesting dual mechanisms .
Q. What strategies optimize reaction yields for Sonogashira coupling or bromination steps?
- Methodology :
- Catalyst screening : PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ for improved coupling efficiency .
- Solvent optimization : Toluene/EtOH/H₂O mixtures enhance boronic acid cross-coupling yields .
- Temperature control : Reactions at 90–105°C improve regioselectivity in iodination steps .
- Data : Sonogashira coupling yields increased from 51% to >70% using degassed solvents and inert atmospheres .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
